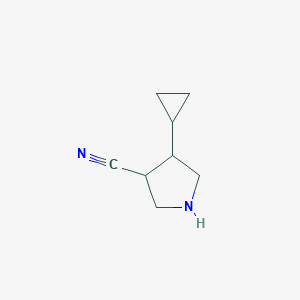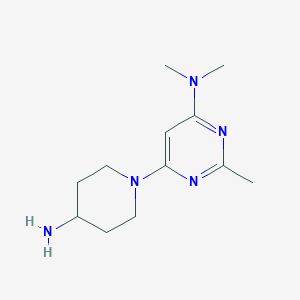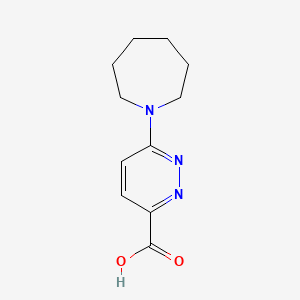
1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds with azido groups are often used in click chemistry, a type of chemical reaction used in drug discovery and development. The azido group can react with other functional groups to form covalent bonds, allowing the compound to bind to its target .
Mode of action
The azido group in “1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” could potentially react with a target molecule in the body, leading to a change in the target’s function. The exact nature of this interaction would depend on the specific target .
Biochemical pathways
Without specific information about the target of “this compound”, it’s difficult to say which biochemical pathways might be affected. Azido compounds have been used to study a variety of biological processes, including protein synthesis, dna replication, and cell signaling .
Pharmacokinetics
The pharmacokinetics of “this compound” would depend on many factors, including its solubility, stability, and how easily it can cross cell membranes. Azido compounds can be quite reactive, which might affect their stability and how long they stay in the body .
Result of action
The result of the action of “this compound” would depend on its specific target and mode of action. If the compound binds to and modifies a protein, for example, it could potentially alter the protein’s function .
Action environment
The action of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the azido group might be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazonoyl halides, which are known for their wide biological properties such as antimicrobial and fungicidal activities . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, azido impurities, which are related to the azidomethyl group in the compound, have been shown to cause DNA damage, leading to mutagenic and carcinogenic effects . This indicates that this compound could potentially have similar effects on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the azidomethyl group can interact with DNA, causing strand breaks and mutations . Additionally, the hydroxypiperidinyl group can form hydrogen bonds with proteins, influencing their structure and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that azido compounds can degrade over time, leading to the formation of reactive intermediates that can further interact with cellular components . These long-term effects need to be carefully monitored in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity . At high doses, it can cause toxic or adverse effects, including DNA damage and carcinogenicity . It is essential to determine the threshold levels for these effects to ensure safe and effective use of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the hydroxypiperidinyl group can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall activity and toxicity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(azidomethyl)-4-hydroxypiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-7(13)12-4-2-8(14,3-5-12)6-10-11-9/h14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPDGOGDVWXCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)
![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)

![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)







amine](/img/structure/B1488507.png)
